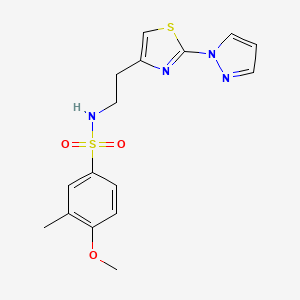

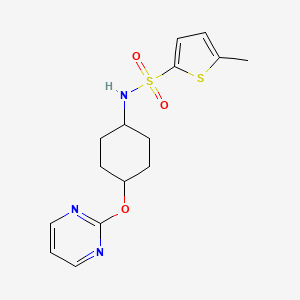

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .

Synthesis Analysis

The synthesis of thiazole and pyrazole derivatives often involves the reaction of various precursors under specific conditions . For example, a broad range of thiazole compounds containing pyrazole were initially produced with the synthesis of compound 4-(4-fluorophenyl)-2-(1H-pyrazol-1-yl) thiazole, and after a series of subsequent reactions, the final products were obtained .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Chemical Reactions Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide” would depend on its specific structure. Thiazole was first described by Hantzsch and Weber (1887). It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

科学的研究の応用

Anti-inflammatory and Analgesic Activities

Research by Küçükgüzel et al. (2013) on derivatives closely related to the compound has shown potential anti-inflammatory and analgesic properties. These derivatives were synthesized and evaluated for their bioactivity, showing promising results without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, a well-known anti-inflammatory drug. This suggests potential therapeutic applications in managing pain and inflammation (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

A study on mixed-ligand copper(II)-sulfonamide complexes, which share structural motifs with the target compound, demonstrated significant anticancer activity. These complexes were found to bind to DNA, induce DNA cleavage, and exhibit antiproliferative effects against human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes, primarily through apoptosis. This highlights the potential of sulfonamide derivatives as anticancer agents (M. González-Álvarez et al., 2013).

Antimicrobial Activity

El-Sayed et al. (2020) synthesized new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives containing a sulfathiazole moiety, showing good antibacterial and antifungal activity. This indicates the potential use of these compounds in developing new antimicrobial agents, addressing the growing concern of microbial resistance (E. H. El-Sayed et al., 2020).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) studied new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which showed high singlet oxygen quantum yield. These properties are crucial for the effectiveness of Type II photosensitizers in photodynamic therapy, a treatment option for cancer. This research suggests that such compounds could be promising candidates for developing new treatments for cancer (M. Pişkin et al., 2020).

Antiproliferative Screening

Sonar et al. (2020) explored thiazole compounds for their anticancer activity against breast cancer cells MCF7, demonstrating the potential of these derivatives as antiproliferative agents. This adds to the body of evidence supporting the role of sulfonamide derivatives in cancer research, potentially offering new avenues for the development of anticancer therapies (J. P. Sonar et al., 2020).

作用機序

Target of action

Thiazoles and pyrazoles, the classes of compounds that “4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide” belongs to, are known to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Mode of action

Thiazole and pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Pharmacokinetics

The pharmacokinetic properties of thiazole and pyrazole derivatives can vary widely depending on the specific compound and its chemical structure .

Result of action

Thiazole and pyrazole derivatives are known to have a variety of effects, including antimicrobial, antiviral, and anticancer activities .

Action environment

Environmental factors can often influence the action of thiazole and pyrazole derivatives .

将来の方向性

生化学分析

Biochemical Properties

4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The pyrazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their catalytic activity . Additionally, the benzenesulfonamide moiety can interact with proteins involved in signal transduction pathways, modulating their function .

Cellular Effects

The effects of 4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of 4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

The transport and distribution of 4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier transporters . It can also bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

4-methoxy-3-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S2/c1-12-10-14(4-5-15(12)23-2)25(21,22)18-8-6-13-11-24-16(19-13)20-9-3-7-17-20/h3-5,7,9-11,18H,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRPLJBPXXPYGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![16-Butan-2-yl-3-(3-hydroxy-2-methylpropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2640138.png)

![6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2640139.png)

![N-1,3-benzodioxol-5-yl-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2640144.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2640145.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2640146.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2640149.png)

![6-ethyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2640151.png)

![1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol](/img/structure/B2640152.png)

![1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2640155.png)